Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
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Overview
Description
Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with the following molecular formula:
C30H33NO7
. It belongs to the class of 4-hydroxy-2-quinolones, which exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development .Preparation Methods
The synthetic route to obtain this compound involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. The reaction can occur either in POCl3 or in diphenyl ether, resulting in the formation of 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones . Industrial production methods may vary, but this synthetic approach provides a foundation for its preparation.
Chemical Reactions Analysis
Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: It serves as a building block for the synthesis of related heterocycles.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on its potential therapeutic effects.
Industry: Its unique properties may have industrial applications.
Mechanism of Action
The precise mechanism by which Ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate exerts its effects remains an active area of study. Molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further exploration could highlight its uniqueness and provide a comparative analysis.
Properties
Molecular Formula |
C28H30N2O5S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H30N2O5S/c1-4-34-27(31)19-10-12-22(13-11-19)35-18-24-23-17-26(33-3)25(32-2)16-20(23)14-15-30(24)28(36)29-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,29,36) |
InChI Key |
KLBUMAINAULYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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